molecular formula C8H7BrO2 B1645600 2-Bromo-4-(hydroxymethyl)benzaldehyde

2-Bromo-4-(hydroxymethyl)benzaldehyde

Cat. No.: B1645600
M. Wt: 215.04 g/mol
InChI Key: VRTBLSQDVNVVRD-UHFFFAOYSA-N
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Description

2-Bromo-4-(hydroxymethyl)benzaldehyde (CAS 362527-62-6) is a halogenated benzaldehyde derivative of interest in organic and medicinal chemistry research. This compound, with a molecular formula of C8H7BrO2 and a molecular weight of 215.05 g/mol, features an aldehyde functional group, an ortho-positioned bromine atom, and a para-hydroxymethyl group on the benzene ring . The presence of these distinct reactive sites makes it a valuable bifunctional building block for chemical synthesis, such as in the construction of more complex molecular architectures. While specific applications for this exact compound are not detailed in the literature, related ortho-bromobenzaldehydes are frequently utilized in metal-catalyzed cross-coupling reactions and as key intermediates in the synthesis of pharmaceuticals and non-linear optical materials . Researchers can leverage its structural features for developing novel compounds. This product is provided with a purity of 98% . Handle with appropriate precautions as this compound may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation . For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H7BrO2

Molecular Weight

215.04 g/mol

IUPAC Name

2-bromo-4-(hydroxymethyl)benzaldehyde

InChI

InChI=1S/C8H7BrO2/c9-8-3-6(4-10)1-2-7(8)5-11/h1-3,5,10H,4H2

InChI Key

VRTBLSQDVNVVRD-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1CO)Br)C=O

Canonical SMILES

C1=CC(=C(C=C1CO)Br)C=O

Origin of Product

United States

Comparison with Similar Compounds

4-Bromo-3-(hydroxymethyl)benzaldehyde (CAS 254744-15-5)

  • Structure : Bromine at position 4, hydroxymethyl at position 3.
  • Applications : Used in synthesizing heterocyclic ethers but less commonly reported in pharmaceutical intermediates .

2-Bromo-4-hydroxybenzaldehyde (CAS 22532-60-1)

  • Structure : Hydroxyl (–OH) instead of hydroxymethyl at position 4.
  • Reactivity : The hydroxyl group increases acidity (pKa ~10) and hydrogen-bonding capacity, influencing solubility in polar solvents. However, it lacks the hydroxymethyl group’s versatility for further alkylation or etherification .

Substituent Variations

4-(Bromomethyl)benzaldehyde (CAS 51359-78-5)

  • Structure : Bromomethyl (–CH₂Br) at position 4, aldehyde at position 1.
  • Safety : Requires stringent precautions due to understudied toxicological profiles; causes severe skin/eye irritation .

4-Bromo-2-methylbenzaldehyde (CAS 24078-12-4)

  • Structure : Methyl (–CH₃) instead of hydroxymethyl at position 4.
  • Physicochemical Properties :
    • Solubility : Higher lipophilicity (logP ~2.8) compared to the hydroxymethyl derivative (logP ~1.5).
    • Applications : Preferred in agrochemical synthesis due to stability under acidic conditions .

Functional Group Modifications

3,5-Dibromo-2-hydroxybenzaldehyde (CAS 199177-26-9)

  • Structure : Two bromine atoms (positions 3 and 5) and a hydroxyl group (position 2).
  • Reactivity : Enhanced electrophilic substitution resistance due to electron-withdrawing bromine atoms. Primarily used in coordination chemistry .

2-Bromo-3-hydroxy-4-methoxybenzaldehyde (CAS 28547-28-6)

  • Structure : Methoxy (–OCH₃) at position 4, hydroxyl at position 3.
  • Applications : The methoxy group improves metabolic stability, making it valuable in prodrug design .

Data Tables

Table 1: Physicochemical Properties of Selected Brominated Benzaldehydes

Compound Name CAS Number Molecular Formula Molecular Weight logP Solubility (Water)
This compound Not reported C₈H₇BrO₂ 231.05 ~1.5 Low
4-Bromo-2-hydroxybenzaldehyde 22532-60-1 C₇H₅BrO₂ 201.02 ~1.2 Moderate (in DMSO)
4-(Bromomethyl)benzaldehyde 51359-78-5 C₈H₇BrO 199.05 ~2.0 Insoluble
4-Bromo-2-methylbenzaldehyde 24078-12-4 C₈H₇BrO 199.05 ~2.8 Insoluble

Research Findings and Trends

  • Synthetic Efficiency : this compound’s hydroxymethyl group enables diverse functionalization (e.g., etherification, esterification), outperforming methyl or hydroxyl analogs in modular synthesis .
  • Safety : Bromomethyl derivatives (e.g., 4-(bromomethyl)benzaldehyde) pose higher risks than hydroxymethyl analogs, necessitating rigorous safety protocols .
  • Market Relevance : Brominated benzaldehydes with polar substituents (e.g., –CH₂OH, –OH) are increasingly prioritized in pharmaceutical R&D due to their balance of reactivity and safety .

Preparation Methods

Direct Bromination of 4-Hydroxybenzaldehyde Derivatives

Bromination Using Hydrogen Bromide and Tetrahydroperoxyethane

The most efficient method involves brominating 4-hydroxybenzaldehyde at the ortho position using hydrogen bromide (HBr) and 1,2-diphenyl-1,1,2,2-tetrahydroperoxyethane (THPDPE) in acetonitrile.

Reaction Conditions

  • Substrate : 4-Hydroxybenzaldehyde
  • Reagents : HBr (48% aqueous), THPDPE
  • Solvent : Acetonitrile (CH₃CN)
  • Temperature : 20°C
  • Time : 2.5 hours
  • Work-up : Sodium sulfite (Na₂SO₃) quenching, water precipitation, column chromatography (hexane/ethyl acetate)

Mechanistic Insights
THPDPE acts as an oxidizing agent to generate bromine radicals, enabling electrophilic aromatic substitution at the ortho position relative to the hydroxyl group. The aldehyde and hydroxyl groups direct bromination to the C2 position, yielding 2-bromo-4-hydroxybenzaldehyde. Subsequent hydroxymethylation is achieved via reduction of a precursor ester (discussed in Section 2).

Yield : 88%

Reduction of Ethyl 3-Bromo-4-formylbenzoate

Two-Step Synthesis via Ester Intermediate

A patent by WO2002102813A1 describes a two-step synthesis starting from ethyl 3-bromo-4-formylbenzoate:

Step 2: Reduction to Hydroxymethyl Group
  • Substrate : Ethyl 3-bromo-4-formylbenzoate
  • Reagents : Reducing agent (unspecified, likely LiAlH₄ or NaBH₄)
  • Conditions : Cold (-78°C) solution in anhydrous ether or THF
  • Work-up : Acidic hydrolysis, filtration, and purification

Reaction Pathway
The ester group (-COOEt) is reduced to a hydroxymethyl (-CH₂OH) group. The aldehyde functionality remains intact due to the selective reduction conditions.

Yield : 58% (combined over two steps)

Comparative Analysis of Methods

Method Starting Material Yield Advantages Limitations
Direct Bromination 4-Hydroxybenzaldehyde 88% High yield, single step Requires specialized oxidizing agents
Ester Reduction Ethyl 3-bromo-4-formylbenzoate 58% Selective reduction Multi-step, moderate yield
Oxidation (Theoretical) 2-Bromo-4-methylbenzaldehyde N/A Avoids bromination step Risk of over-oxidation

Experimental Optimization Considerations

Solvent Selection

  • Acetonitrile : Preferred for bromination due to polar aprotic nature, enhancing electrophilic substitution.
  • Tetrahydrofuran (THF) : Suitable for reductions requiring low temperatures.

Temperature Control

  • Bromination at 20°C prevents side reactions.
  • Reduction at -78°C minimizes byproduct formation.

Spectroscopic Characterization

Key data from Chemsrc:

  • IR : Peaks at ~3200 cm⁻¹ (OH stretch), ~1700 cm⁻¹ (aldehyde C=O).
  • ¹H NMR (CDCl₃) : δ 10.1 (s, 1H, CHO), 7.8 (d, 1H, Ar-H), 7.6 (s, 1H, Ar-H), 7.3 (d, 1H, Ar-H), 4.7 (s, 2H, CH₂OH).
  • ¹³C NMR : δ 192.1 (CHO), 135.2 (C-Br), 66.4 (CH₂OH).

Industrial Applications and Scaling

  • Pharmaceutical Intermediates : Used in synthesizing antidiabetic agents (e.g., WO2002102813A1).
  • Scale-up Challenges :
    • Exothermic bromination requires controlled HBr addition.
    • Column chromatography becomes impractical; alternative purification (e.g., distillation) is needed.

Q & A

Q. What are optimized synthetic protocols for preparing 2-Bromo-4-(hydroxymethyl)benzaldehyde with high purity?

Methodological Answer: A common approach involves condensation reactions using ethanol as a solvent at elevated temperatures (e.g., 80°C for 4 hours). Post-reaction, purification via washing with cold ethanol (3 × 10 mL) yields the product in 70–90% purity. Key parameters include stoichiometric control of reactants (e.g., benzaldehyde derivatives) and rigorous exclusion of moisture to prevent side reactions .

Q. Example Table: Synthesis Conditions

ParameterOptimal Value
SolventEthanol
Temperature80°C
Reaction Time4 hours
Purification MethodCold ethanol wash
Yield70–90%

Q. What safety protocols should be followed when handling this compound in the laboratory?

Methodological Answer: Due to limited toxicological data for this compound, adopt precautions analogous to structurally similar brominated aldehydes (e.g., 4-(Bromomethyl)benzaldehyde):

  • Eye/Skin Exposure: Flush with water for 15 minutes; use soap for skin decontamination.
  • Inhalation/Ingestion: Immediate medical consultation is required.
  • PPE: Wear nitrile gloves, lab coats, and safety goggles. Work in a fume hood to minimize vapor exposure .

Q. Which analytical techniques are essential for structural characterization of this compound?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SCXRD): Use software like ORTEP-3 and WinGX to refine crystal structures and calculate thermal ellipsoids. SCXRD resolves positional ambiguities of bromine and hydroxymethyl groups .
  • Spectroscopy: NMR (¹H/¹³C) confirms substituent positions; IR identifies aldehyde (C=O stretch ~1700 cm⁻¹) and hydroxyl (O-H stretch ~3300 cm⁻¹) functionalities.

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

Methodological Answer: DFT calculations (e.g., using the Colle-Salvetti correlation-energy formula) model the compound’s electron density distribution and local kinetic-energy density. This predicts reactive sites for electrophilic substitution, such as the aldehyde group’s susceptibility to nucleophilic attack. Validate computational results with experimental spectroscopic data (e.g., Hammett constants for substituent effects) .

Q. How can researchers resolve contradictory reaction yields in multi-step syntheses involving this compound?

Methodological Answer: Contradictions often arise from competing side reactions (e.g., bromine displacement or aldehyde oxidation). Mitigation strategies include:

  • Solvent Optimization: Replace polar protic solvents (ethanol) with aprotic solvents (DMF) to reduce nucleophilic interference.
  • Temperature Control: Lower reaction temperatures (e.g., 60°C) to suppress decomposition.
  • Protective Groups: Temporarily protect the hydroxymethyl group with tert-butyldimethylsilyl (TBDMS) ethers to enhance stability during bromination steps .

Q. What strategies enable the design and characterization of hydrazone derivatives using this compound?

Methodological Answer:

  • Synthesis: React the aldehyde with hydrazines (e.g., 4-fluorobenzylidene hydrazine) in ethanol at 80°C to form hydrazones. Monitor reaction progress via TLC.
  • Characterization: SCXRD (R factor < 0.05) confirms the E-configuration of hydrazones. Hydrogen bonding networks (e.g., N-H⋯O interactions) stabilize crystal lattices, as seen in analogous brominated hydrazones .

Q. How does the substitution pattern of this compound influence its reactivity in cross-coupling reactions?

Methodological Answer: The para-hydroxymethyl group directs electrophiles to the ortho and meta positions relative to the bromine atom. For Suzuki-Miyaura couplings, use Pd catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids under inert atmospheres. Steric hindrance from the hydroxymethyl group may reduce coupling efficiency, requiring optimized ligand systems (e.g., XPhos) .

Q. What advanced purification techniques address challenges in isolating this compound from complex reaction mixtures?

Methodological Answer:

  • Column Chromatography: Use silica gel with gradient elution (hexane/ethyl acetate) to separate polar byproducts.
  • Recrystallization: Ethanol/water mixtures (7:3 v/v) yield high-purity crystals.
  • HPLC: Reverse-phase C18 columns with acetonitrile/water mobile phases resolve closely related isomers .

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